![molecular formula C28H21F3N6O4 B10905388 1-(2-{3-[4-(difluoromethoxy)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10905388.png)
1-(2-{3-[4-(difluoromethoxy)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{3-[4-(difluoromethoxy)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound characterized by its unique structure, which includes difluoromethoxy and fluorophenyl groups
Preparation Methods
The synthesis of 1-(2-{3-[4-(difluoromethoxy)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the difluoromethoxyphenyl and fluorophenyl precursors, followed by their incorporation into the pyrazole and pyrrolo[3,4-d][1,2,3]triazole frameworks. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(2-{3-[4-(difluoromethoxy)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-(2-{3-[4-(difluoromethoxy)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can be compared with similar compounds such as:
- 4-(Difluoromethoxy)phenyl isothiocyanate
- 1-(4-Difluoromethoxy-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea
- N-[2-(Difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications.
Properties
Molecular Formula |
C28H21F3N6O4 |
|---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
3-[2-[5-[4-(difluoromethoxy)phenyl]-3-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C28H21F3N6O4/c29-18-7-4-8-19(13-18)36-26(39)24-25(27(36)40)35(34-32-24)15-23(38)37-22(17-5-2-1-3-6-17)14-21(33-37)16-9-11-20(12-10-16)41-28(30)31/h1-13,22,24-25,28H,14-15H2 |
InChI Key |
DQNXPMQGXQXEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)OC(F)F)C(=O)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)F)N=N3)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


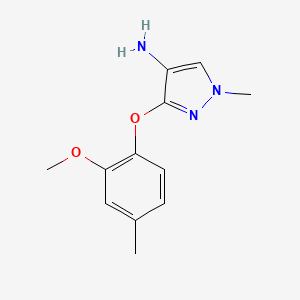

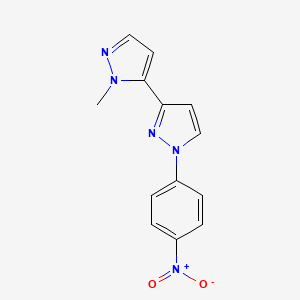
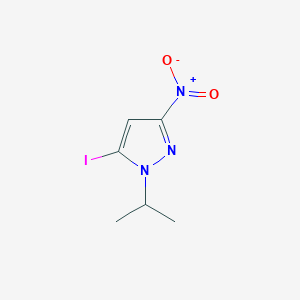
![methyl 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905328.png)
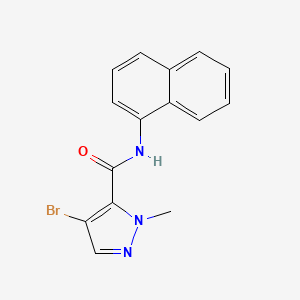
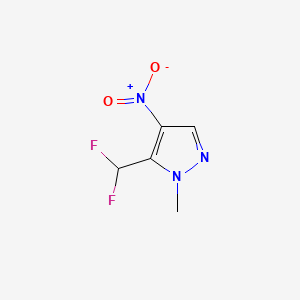
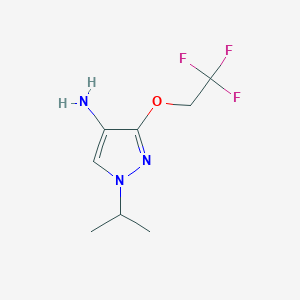
![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B10905352.png)
![2-ethoxy-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B10905359.png)
![1-methyl-4-nitro-N'-[(Z)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10905367.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10905373.png)
![N~2~-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide](/img/structure/B10905376.png)
![N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(1-phenylbutan-2-ylidene)hydrazinyl]acetamide](/img/structure/B10905386.png)
